(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride
Overview
Description
(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2. It has a molecular weight of 231.72 g/mol. The compound is in liquid form .
Molecular Structure Analysis
The InChI code for (2-Methoxyethyl)(2-phenoxyethyl)amine is 1S/C11H17NO2/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This indicates that the compound has 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride is a liquid at room temperature .Scientific Research Applications
1. Potential for the Treatment of Parkinson's Disease or Schizophrenia
Compounds related to (2-Methoxyethyl)(2-phenoxyethyl)amine, such as the 2-methoxy derivative, have shown promise in treating neurological disorders like Parkinson's disease and schizophrenia. These compounds exhibit multitarget combinations of 5-HT1A/D4 agonism and D2/D3/5-HT2A antagonism, potentially beneficial for schizophrenia treatment. Additionally, the dopaminergic profile of these compounds, combined with potent 5-HT1A receptor agonism, makes them potential candidates for Parkinson's disease treatment, potentially reducing dyskinetic side effects associated with dopaminergic stimulation (Del Bello et al., 2019).
2. Application in pH- and Thermo-responsive Chitosan Hydrogels
Tris(2-(2-formylphenoxy)ethyl)amine, a related compound, has been used to create new pH- and thermo-responsive chitosan hydrogels. These hydrogels exhibit a significant stimuli-response, which could be beneficial for targeted drug delivery, improving drug bioavailability, and systemic delivery. The hydrogels' swelling behavior and controlled drug release capabilities at different pHs and temperatures make them suitable for various research applications, including cellular or tissue-targeted drug delivery (Karimi et al., 2018).
3. Anticoccidial and Antimicrobial Activities
Compounds derived from (2-Methoxyethyl)(2-phenoxyethyl)amine have demonstrated notable anticoccidial and antimicrobial activities. Specifically, derivatives like 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones have shown to be highly active as coccidiostats, offering potential applications in veterinary medicine and agriculture (Georgiadis, 1976).
4. Corrosion Inhibition Applications
Amine derivatives, including those related to (2-Methoxyethyl)(2-phenoxyethyl)amine, have been studied for their effectiveness as corrosion inhibitors. These compounds, when applied to surfaces like mild steel in acidic environments, form a protective film, reducing corrosion. This application is particularly relevant in industries where metal preservation is critical (Boughoues et al., 2020).
properties
IUPAC Name |
2-methoxy-N-(2-phenoxyethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQFEPKDIJMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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